molecular formula C16H13BrFN3OS B2646811 N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396801-28-7

N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2646811
CAS No.: 1396801-28-7
M. Wt: 394.26
InChI Key: HHUCKPRAUOWEJS-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a novel chemical entity designed for research purposes, featuring a benzothiazole core linked to a 3-bromophenyl group via an acetamide spacer. The benzothiazole scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating a range of potent biological activities. This compound is of significant interest in early-stage drug discovery for its potential application in oncology and infectious disease research. Benzothiazole analogues have been extensively studied and are known to exhibit high in vitro potency against various cancer cell lines, including resistant models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . The mechanism of action for such compounds often involves inducing cell death through the concurrent initiation of apoptosis and autophagy . Furthermore, the benzothiazole nucleus is a key pharmacophore in the development of new anti-tubercular agents aimed at combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The specific inhibitory activity and pharmacokinetic profile of this compound should be confirmed through targeted biological evaluation. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3OS/c1-21(9-14(22)19-11-5-2-4-10(17)8-11)16-20-15-12(18)6-3-7-13(15)23-16/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUCKPRAUOWEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)Br)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 4-fluorobenzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Coupling of the two fragments: The 4-fluorobenzo[d]thiazole and the bromophenyl group are coupled through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate (K2CO3).

    Formation of the acetamide moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Notable Biological Activity
Target Compound Benzo[d]thiazole-acetamide 3-Bromophenyl, 4-F, methylamino N/A N/A N/A
GB30 () Benzo[d]thiazole-thiazolidinedione 4-Fluorobenzo[d]thiazole, benzylidene 272–274 68 Histone binding (potential epigenetic modulator)
GSK1570606A () Thiazole-acetamide 4-Fluorophenyl, pyridinyl N/A N/A Enzyme inhibition (undisclosed target)
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide () Benzo[d]thiazole-acetamide p-Tolyl, 6-aryl 240–260* 71–86 Urease inhibition (IC₅₀ = 8.2 µM)
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide () Benzo[d]thiazole-acetamide 4-Methylthiazolyl, 4-F, methylamino N/A N/A N/A

*Range inferred from analogs in .

Key Observations:

Fluorine at position 4 of the benzothiazole (common in the target and GB30) is associated with increased metabolic stability and electronic modulation of binding interactions . Methylamino substitution (target compound vs. ) introduces a basic nitrogen, which could influence hydrogen-bonding interactions in enzymatic targets.

Thiazolidinedione warheads (GB30, ) confer distinct hydrogen-bonding and electrostatic properties, enabling interactions with histone targets absent in acetamide-only derivatives .

Urease Inhibition :

  • The p-tolyl substituent in 's most active compound highlights the importance of hydrophobic aryl groups in urease inhibition. The target's 3-bromophenyl group, with greater steric bulk, may alter binding kinetics .

Key Observations:

  • Yield Optimization : Multi-step syntheses (e.g., GB30, ) typically yield 60–70%, while Pd-catalyzed couplings () achieve higher yields (71–86%) .
  • Purity Challenges : Bromine and fluorine substituents (as in the target compound) may complicate purification, necessitating advanced techniques like preparative HPLC (used in ) .

Biological Activity

N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, with the CAS number 1396801-28-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C₁₆H₁₃BrFN₃OS
  • Molecular Weight : 394.3 g/mol
  • Structure : The compound features a bromophenyl moiety and a fluorobenzo[d]thiazole group, which are known to influence biological activity through various mechanisms.
  • Antimalarial Activity :
    Research indicates that compounds with similar thiazole structures exhibit antimalarial properties. For instance, modifications in the N-aryl amide group linked to the thiazole ring have shown significant in vitro activities against Plasmodium falciparum strains, suggesting that this compound may also possess similar efficacy due to its structural similarities .
  • Leishmanicidal Activity :
    The hybridization of thiazole derivatives has been linked to leishmanicidal effects. Compounds derived from thiazoles have demonstrated promising activity against Leishmania infantum, showing low cytotoxicity and significant reductions in parasite survival. This suggests that this compound could be explored for similar applications .
  • Sigma Receptor Binding :
    Studies involving related compounds have shown high affinity for sigma receptors, which play a role in various cellular processes including apoptosis and cell proliferation. The binding affinity to sigma receptors may contribute to the compound's potential therapeutic effects in oncology .

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of thiazole derivatives, including:

Study FocusFindings
Antimalarial ActivityModifications on the thiazole ring significantly enhance potency against P. falciparum while maintaining low hepatotoxicity .
Leishmanicidal EffectsCompounds showed ultrastructural changes in treated parasites and increased nitric oxide production in macrophages, indicating a robust immune response .
Sigma Receptor InteractionCompounds demonstrated selective binding profiles that could enhance tumor imaging and treatment efficacy .

In Vivo Studies

In vivo biodistribution studies using radiolabeled variants of related compounds indicated that blocking specific sigma receptors can improve tumor uptake ratios, suggesting potential applications in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with temperature control (e.g., 60–80°C) and pH optimization (neutral to mildly basic) to enhance yield (≥70%). Catalysts like triethylamine or palladium-based agents may be used for coupling reactions. Post-synthesis purification via column chromatography is recommended .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying aromatic protons (e.g., 4-fluorobenzo[d]thiazole) and methylamino groups. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy) and fragmentation patterns .

Q. What functional groups contribute to its biological activity?

  • Methodological Answer : The 3-bromophenyl group enhances lipophilicity and target binding, while the 4-fluorobenzo[d]thiazole moiety is critical for π-π stacking and heterocyclic interactions. The methylamino linker improves solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.

QSAR Analysis : Evaluate substituent effects (e.g., electron-withdrawing vs. donating groups) on activity using computational tools like Schrödinger Suite .

Comparative Studies : Synthesize structural analogs (e.g., replacing Br with Cl) to isolate substituent-specific effects .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens at para/meta positions, alkyl/aryl groups on the acetamide).
  • Step 2 : Test in vitro bioactivity (e.g., antimicrobial MIC, anticancer IC₅₀) using 96-well plate assays.
  • Step 3 : Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like EGFR or DNA gyrase .

Q. How can in vitro assays elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Kinase Inhibition : Use ADP-Glo™ kinase assays to measure inhibition of tyrosine kinases (e.g., c-Src).
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cell death pathways.
  • Molecular Dynamics Simulations : AMBER or GROMACS models predict stability of ligand-target complexes (e.g., with tubulin) .

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